
2-(2H3)methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless liquid with a molecular weight of 75.11 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
2-(2H3)methoxyethan-1-amine can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with ammonia or an amine under specific conditions. The preparation method comprises the following steps:
- Preparing a benzyl imine intermediate.
- Preparing an N-benzyl alkenyl-2-methoxy ethylamine intermediate.
- Preparing a 2-methoxy ethylamine hydrochloride aqueous solution.
- Preparing a 2-methoxy ethylamine solution.
- Desolventizing the 2-methoxy ethylamine solution and rectifying, and collecting fractions at 82-85°C .
Análisis De Reacciones Químicas
2-(2H3)methoxyethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with phosphoimidazolide-activated derivatives of nucleosides.
Amide Synthesis: It can synthesize amides by reacting with carboxylic acids.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition.
Common reagents used in these reactions include carboxylic acids, phosphoimidazolide-activated derivatives, and α-acrylated cross-linked polymers. The major products formed from these reactions are amides and modified polymers.
Aplicaciones Científicas De Investigación
2-(2H3)methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a reactant in various chemical reactions, including substitution and amide synthesis.
Biology: It is involved in the preparation of lipid-like materials for the delivery of RNAi therapeutics.
Medicine: It is used in the synthesis of compounds that have potential therapeutic applications.
Industry: It is used for the chemical modification of polymers and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2H3)methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s molecular structure allows it to participate in substitution and addition reactions, leading to the formation of various products .
Comparación Con Compuestos Similares
2-(2H3)methoxyethan-1-amine can be compared with other similar compounds, such as:
2-Aminoethyl methyl ether: Similar in structure and reactivity.
3-Methoxypropylamine: Another compound with a methoxy group and an amine group.
4-Methoxybenzylamine: Contains a methoxy group attached to a benzylamine structure.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C3H9NO |
|---|---|
Peso molecular |
78.13 g/mol |
Nombre IUPAC |
2-(trideuteriomethoxy)ethanamine |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3/i1D3 |
Clave InChI |
ASUDFOJKTJLAIK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCCN |
SMILES canónico |
COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
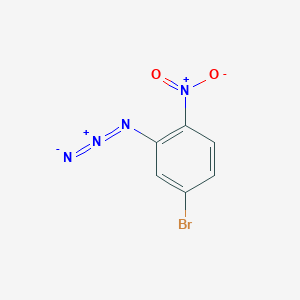
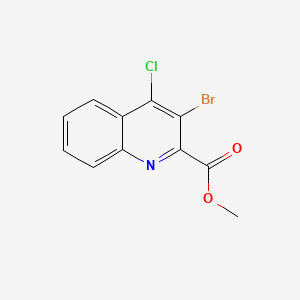
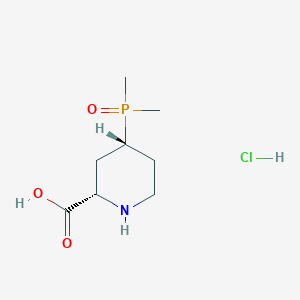
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
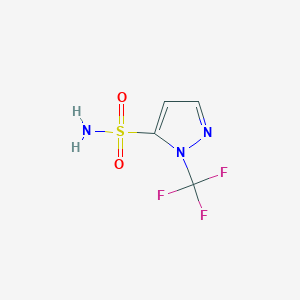
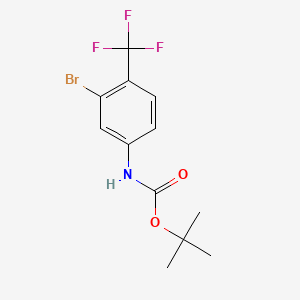
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
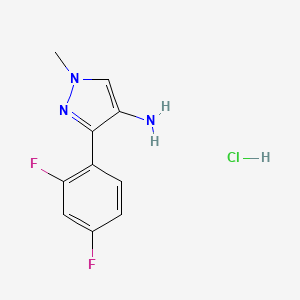
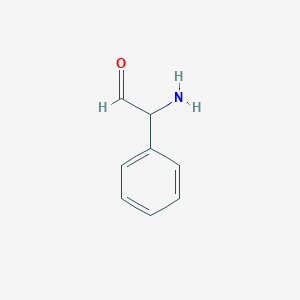
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
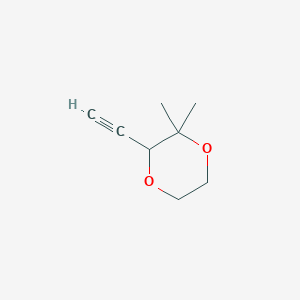
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
